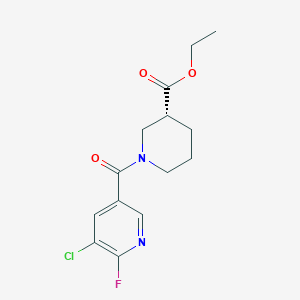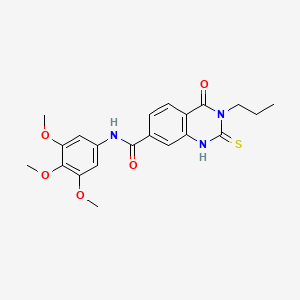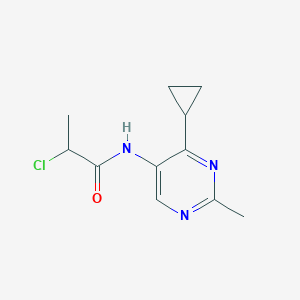
Ethyl (3R)-1-(5-chloro-6-fluoropyridine-3-carbonyl)piperidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (3R)-1-(5-chloro-6-fluoropyridine-3-carbonyl)piperidine-3-carboxylate is a chemical compound that belongs to the class of piperidine carboxylates. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery.
Mechanism of Action
The mechanism of action of Ethyl (Ethyl (3R)-1-(5-chloro-6-fluoropyridine-3-carbonyl)piperidine-3-carboxylate)-1-(5-chloro-6-fluoropyridine-3-carbonyl)piperidine-3-carboxylate involves the inhibition of DPP-4 and chymotrypsin-like proteasome activity. DPP-4 is a key enzyme involved in the regulation of glucose metabolism, while proteasome activity plays a critical role in the degradation of intracellular proteins. Inhibition of these enzymes can lead to the modulation of various physiological processes, including glucose homeostasis and cell proliferation.
Biochemical and Physiological Effects:
Ethyl (this compound)-1-(5-chloro-6-fluoropyridine-3-carbonyl)piperidine-3-carboxylate has been shown to exhibit potent inhibitory activity against DPP-4 and chymotrypsin-like proteasome activity. Inhibition of DPP-4 can lead to the modulation of glucose metabolism, while proteasome inhibition can lead to the accumulation of intracellular proteins, ultimately leading to cell death. Additionally, Ethyl (this compound)-1-(5-chloro-6-fluoropyridine-3-carbonyl)piperidine-3-carboxylate has been shown to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of Ethyl (Ethyl (3R)-1-(5-chloro-6-fluoropyridine-3-carbonyl)piperidine-3-carboxylate)-1-(5-chloro-6-fluoropyridine-3-carbonyl)piperidine-3-carboxylate is its potent inhibitory activity against DPP-4 and chymotrypsin-like proteasome activity. This makes it a valuable tool for the study of various physiological processes, including glucose metabolism and cell proliferation. Additionally, its anti-inflammatory activity makes it a potential candidate for the treatment of inflammatory diseases. However, one of the limitations of Ethyl (this compound)-1-(5-chloro-6-fluoropyridine-3-carbonyl)piperidine-3-carboxylate is its relatively low yield, which can make it difficult to obtain large quantities of the compound for use in experiments.
Future Directions
There are several future directions for research involving Ethyl (Ethyl (3R)-1-(5-chloro-6-fluoropyridine-3-carbonyl)piperidine-3-carboxylate)-1-(5-chloro-6-fluoropyridine-3-carbonyl)piperidine-3-carboxylate. One area of interest is the development of more efficient synthesis methods to increase the yield of the compound. Additionally, further studies are needed to elucidate the mechanism of action of Ethyl (this compound)-1-(5-chloro-6-fluoropyridine-3-carbonyl)piperidine-3-carboxylate and its potential applications in the treatment of various diseases. Finally, the development of more potent analogs of Ethyl (this compound)-1-(5-chloro-6-fluoropyridine-3-carbonyl)piperidine-3-carboxylate could lead to the discovery of new drugs with improved therapeutic efficacy.
Synthesis Methods
The synthesis of Ethyl (Ethyl (3R)-1-(5-chloro-6-fluoropyridine-3-carbonyl)piperidine-3-carboxylate)-1-(5-chloro-6-fluoropyridine-3-carbonyl)piperidine-3-carboxylate involves the reaction of 5-chloro-6-fluoronicotinic acid with piperidine-3-carboxylic acid in the presence of ethyl chloroformate. The resulting compound is then purified using column chromatography. The yield of the compound is approximately 60%.
Scientific Research Applications
Ethyl (Ethyl (3R)-1-(5-chloro-6-fluoropyridine-3-carbonyl)piperidine-3-carboxylate)-1-(5-chloro-6-fluoropyridine-3-carbonyl)piperidine-3-carboxylate has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit potent inhibitory activity against various enzymes, including dipeptidyl peptidase-4 (DPP-4) and chymotrypsin-like proteasome activity. DPP-4 inhibitors are widely used in the treatment of type 2 diabetes, while proteasome inhibitors have shown promise in the treatment of cancer.
properties
IUPAC Name |
ethyl (3R)-1-(5-chloro-6-fluoropyridine-3-carbonyl)piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClFN2O3/c1-2-21-14(20)9-4-3-5-18(8-9)13(19)10-6-11(15)12(16)17-7-10/h6-7,9H,2-5,8H2,1H3/t9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQJQMNFDYPOYOU-SECBINFHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C(=O)C2=CC(=C(N=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CCCN(C1)C(=O)C2=CC(=C(N=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(Tert-butoxy)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylic acid](/img/structure/B2882003.png)

![5-((3-chlorobenzyl)thio)-3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/no-structure.png)
![3-(4-chlorophenyl)-8-methyl-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2882010.png)





![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(o-tolyloxy)acetamide](/img/structure/B2882020.png)
![[5-(2-chlorophenyl)-1,2-oxazol-3-yl]methyl N-(4-methylphenyl)carbamate](/img/structure/B2882022.png)
![tert-butyl 2-((2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)carbamoyl)pyrrolidine-1-carboxylate](/img/structure/B2882023.png)
![2-([1,1'-biphenyl]-4-yl)-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2882024.png)
![Methyl 7-bromo-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate](/img/structure/B2882025.png)